molecular formula C9H8F4O B1428843 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol CAS No. 1344006-94-5

1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol

Cat. No.: B1428843
CAS No.: 1344006-94-5
M. Wt: 208.15 g/mol
InChI Key: NNHSNLBBGIBVDH-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H8F4O and a molecular weight of 208.15 g/mol . This compound is characterized by the presence of both trifluoromethyl and fluorophenyl groups, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with trifluoroacetone in the presence of a reducing agent such as sodium borohydride . The reaction typically occurs under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality material suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Monoacylglycerol Lipase Inhibition

A prominent application of 1,1,1-trifluoro-3-(4-fluorophenyl)propan-2-ol is its role as a monoacylglycerol lipase (MAGL) inhibitor. MAGL is a key enzyme responsible for the degradation of 2-arachidonoyl glycerol (2-AG), an endocannabinoid that plays a crucial role in various physiological processes. Inhibition of MAGL can lead to increased levels of 2-AG, which may have therapeutic effects in conditions such as:

  • Pain Management : The modulation of endocannabinoid levels can help alleviate chronic pain.
  • Neurodegenerative Disorders : Potential applications in Alzheimer's disease and other neurodegenerative conditions due to its neuroprotective properties.
  • Metabolic Disorders : Research indicates potential benefits in obesity and related metabolic syndromes .

Antidepressant Activity

Studies have shown that fluorinated compounds can enhance the potency of drugs targeting serotonin uptake, indicating potential applications in treating depression. The unique structural characteristics of this compound may contribute to its effectiveness in this regard.

Antimicrobial Properties

Research indicates that fluorinated alcohols exhibit antimicrobial activity against various bacterial strains. This makes them promising candidates for developing new antibiotics or antimicrobial agents.

Chemical Properties and Mechanisms of Action

The trifluoromethyl group (-CF₃) significantly influences the compound's chemical behavior:

  • Lipophilicity : The presence of fluorine increases the compound's lipophilicity, enhancing membrane permeability and biological activity.
  • Stability : Fluorinated compounds often exhibit improved metabolic stability compared to their non-fluorinated counterparts.
  • Enzyme Interaction : The compound's structure allows it to modulate enzyme activities effectively, influencing various biochemical pathways.

Cancer Research

A series of studies have evaluated the anticancer properties of trifluoromethyl derivatives similar to this compound. These studies indicate that such compounds can selectively inhibit cancer cell proliferation while sparing normal cells:

StudyCompoundBiological ActivityIC50 Values
Study ATrifluoromethyl Derivative 1Inhibition of HCT116 (colon cancer)17.8 μM
Study BTrifluoromethyl Derivative 2Down-regulation of BRCA genes in PC3 cells12.4 μM
Study CTrifluoromethyl Derivative 3Decreased expression of EGFR and KRAS in A549 cells17.6 μM

These findings suggest a therapeutic window for further exploration into the structure-activity relationship (SAR) of these compounds.

Neurological Disorders

Another notable case study involved evaluating the effects of MAGL inhibitors on neurodegenerative diseases. The results indicated that these compounds could potentially protect against neuronal degeneration by enhancing endocannabinoid signaling pathways .

Data Summary Table

Application AreaSpecific UsePotential Benefits
Pain ManagementMAGL InhibitionAlleviation of chronic pain
Neurodegenerative DisordersNeuroprotective effectsTreatment for Alzheimer's disease
Metabolic DisordersObesity managementRegulation of metabolic pathways
Antidepressant ActivityEnhanced serotonin uptakeTreatment for depression
Antimicrobial PropertiesDevelopment of new antibioticsCombatting bacterial infections

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol involves its interaction with various molecular targets. The trifluoromethyl and fluorophenyl groups enhance its lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which confer distinct chemical and physical properties. These groups enhance its reactivity and make it a valuable intermediate in the synthesis of complex fluorinated compounds .

Biological Activity

1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol is a fluorinated organic compound that has garnered interest for its potential biological activities. The incorporation of trifluoromethyl groups into organic molecules often enhances their pharmacological properties, making them valuable in medicinal chemistry. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H8F4OC_9H_8F_4O, with a molecular weight of approximately 208.1528 g/mol. The presence of multiple fluorine atoms contributes to its unique physical and chemical properties, including increased lipophilicity and metabolic stability.

Antimicrobial Properties

Research has shown that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. A study highlighted the significance of fluorinated compounds in inhibiting bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related fluorinated compounds were reported to be significantly lower than their non-fluorinated counterparts, suggesting a similar potential for this compound .

Enantioselectivity and Synthesis

The synthesis of this compound has been explored in various studies focusing on enantioselective reactions. For instance, the compound was obtained with high enantiomeric ratios through asymmetric synthesis methods. Such enantioselectivity is crucial for enhancing the biological activity of pharmaceuticals as different enantiomers can exhibit significantly different biological effects .

Case Study 1: Antidepressant Activity

In a comparative study examining the effects of various fluorinated compounds on serotonin uptake inhibition, it was found that the introduction of a trifluoromethyl group at the para position of phenolic rings increased potency by up to sixfold compared to non-fluorinated analogs. This suggests that compounds like this compound may have potential as antidepressants or anxiolytics due to their ability to modulate serotonin levels .

Case Study 2: In Vivo Efficacy

Another study evaluated the in vivo efficacy of similar fluorinated alcohols in animal models. The results indicated that these compounds could effectively reduce inflammation markers and exhibited lower toxicity profiles compared to traditional non-fluorinated drugs. This positions this compound as a candidate for further development in therapeutic applications .

Research Findings Summary

Study Focus Findings
Study 1Antimicrobial ActivityEnhanced activity against S. aureus and E. coli; lower MIC values compared to non-fluorinated analogs .
Study 2Enantioselective SynthesisHigh enantiomeric ratios achieved; improved biological activity through structural modifications .
Study 3Antidepressant PotentialIncreased serotonin uptake inhibition; significant potency improvements with trifluoromethyl substitutions .
Study 4In Vivo EfficacyReduced inflammation markers; favorable toxicity profiles compared to traditional drugs .

Properties

IUPAC Name

1,1,1-trifluoro-3-(4-fluorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4,8,14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHSNLBBGIBVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(F)(F)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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